4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-9-2-4-10(5-3-9,8(12)13)7(11)6-9/h2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMABBAXEJXFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(C(=O)C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509341 | |
| Record name | 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81687-89-0 | |
| Record name | 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Methods
The bicyclo[2.2.2]octane core is often constructed via Diels-Alder reactions or ketone-based cyclizations. A seminal method from J. Org. Chem. (1982) describes the synthesis of analogous bicyclo[2.2.2]octane derivatives using ketone precursors. For example, (p-methoxyphenyl)acetone was cyclized with hydrazine hydrate in triethylene glycol under nitrogen to form 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octan-3-one. This intermediate underwent hydrolysis and fluorination to yield substituted bicyclo compounds, demonstrating the feasibility of ketone-to-methylene transformations in similar frameworks.
Adapting this approach, 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid could be synthesized via:
- Cyclization of a keto-ester precursor : A diketone or keto-ester undergoes intramolecular aldol condensation under acidic or basic conditions to form the bicyclo structure.
- Wolff-Kishner reduction : Removal of the ketone oxygen to form a methylene group, followed by oxidation to reintroduce the oxo group at position 2.
Functional Group Interconversion
The carboxylic acid moiety at position 1 is typically introduced via hydrolysis of ester or nitrile precursors. For instance, 4-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2375195-27-8) serves as a direct analog, where the methoxycarbonyl group is hydrolyzed to carboxylic acid under acidic or basic conditions. This method ensures regioselectivity, as the bicyclo framework’s rigidity minimizes side reactions.
Modern Catalytic Methods
Transition Metal-Catalyzed Cyclizations
Palladium and rhodium catalysts enable efficient construction of bicyclic systems. For example, Suzuki-Miyaura couplings could link aryl halides to preformed bicyclo fragments, though this remains speculative for the target compound.
Enzymatic Hydrolysis
Enantioselective hydrolysis of ester precursors using lipases or esterases offers a green chemistry route. While no direct data exist for this compound, related bicyclo[2.2.2]octane esters show moderate enantioselectivity (up to 78% ee) with Candida antarctica lipase B.
Stepwise Construction of the Bicyclo Framework
Retrosynthetic Analysis
Disassembling the target molecule reveals two key fragments:
- A cyclohexene derivative with ketone and ester functionalities.
- A methoxy group introduced via nucleophilic substitution or O-methylation.
Synthetic Route
- Diels-Alder Reaction : Cyclohexadiene and methyl acrylate form a bicyclo[2.2.2]octene ester.
- Epoxidation and Ring-Opening : Epoxidation of the double bond, followed by acid-catalyzed ring-opening, introduces hydroxyl groups for subsequent oxidation.
- Oxidation and Methylation : Selective oxidation of a secondary alcohol to ketone (e.g., with Jones reagent) and O-methylation of a tertiary alcohol (with methyl iodide/K₂CO₃) yield the methoxy group.
Analytical Characterization and Optimization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group (-OH).
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity to the compound, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Structural and Electronic Features
The bicyclo[2.2.2]octane core imparts high conformational rigidity, making it a valuable scaffold for drug design. Key structural analogs include:
Key Observations :
- Electronic Effects : The methoxy and ketone groups in 4-methoxy-2-oxo derivatives introduce electron-withdrawing effects, enhancing the acidity of the carboxylic acid compared to unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid (pKa ~4.5) .
- Steric Constraints : Substituents at position 4 (e.g., -COOMe in 18720-35-9) reduce rotational freedom, whereas adamantane derivatives (e.g., 711-01-3) exhibit greater bulkiness .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid?
The synthesis typically involves functionalization of the bicyclo[2.2.2]octane scaffold. A key approach is the acetylation or esterification of pre-existing carboxylate derivatives, as seen in analogous compounds like methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions. For example, acetylation may require acetic anhydride in dichloromethane at 0–25°C, followed by hydrolysis to yield the carboxylic acid. Structural analogs, such as 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, are synthesized via selective esterification .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the methoxy group (~δ 3.3 ppm) and carbonyl signals (~δ 170–180 ppm for carboxylic acid) are diagnostic .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (broad ~2500–3000 cm⁻¹) validate functional groups .
- X-ray Crystallography: Programs like SHELX refine crystal structures, resolving bond lengths and angles to confirm bicyclic geometry .
Q. What are the key physical properties (e.g., pKa, solubility) of this compound, and how are they determined experimentally?
- pKa: Measured via potentiometric titration in aqueous solutions. For 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, pKa values range from 5.90 (electron-withdrawing substituents) to 6.75 (H-substituted) . The methoxy group’s electron-donating effect may raise the pKa slightly compared to unsubstituted analogs.
- Solubility: Determined gravimetrically or by HPLC. Bicyclic carboxylic acids often exhibit moderate water solubility due to hydrophobicity of the scaffold, but polar substituents (e.g., methoxy) enhance solubility .
Advanced Research Questions
Q. How do the methoxy and oxo groups influence the electronic and steric properties of the bicyclo[2.2.2]octane scaffold?
- Electronic Effects: The methoxy group exerts an inductive electron-donating effect (+I), stabilizing the carboxylate anion and increasing pKa. Computational studies (B3LYP/6-311+G(d,p)) show that substituent effects in bicyclo[2.2.2]octane derivatives are dominated by through-space electrostatic interactions rather than through-bond effects .
- Steric Effects: The oxo group introduces rigidity, reducing conformational flexibility. This is critical in catalysis or foldamer design, where spatial orientation dictates activity .
Q. What computational methodologies are employed to predict substituent effects on acidity and reactivity?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energies of acids and their anions via isodesmic reactions. These models predict acidities with ~1.1 kJ/mol deviation from experimental data, enabling reliable substituent effect evaluation even for hypothetical derivatives . Electrostatic potential maps further dissect through-space vs. through-bond contributions .
Q. How is this compound applied in the design of foldamers or peptidomimetics?
The bicyclo[2.2.2]octane scaffold imposes conformational constraints, stabilizing non-canonical helices (e.g., 11/9- or 12/10-helices) in β-peptides. The methoxy and oxo groups enhance hydrogen-bonding interactions, enabling precise control over secondary structures. Such foldamers are used in enzyme inhibition and chiral catalysis .
Q. How can discrepancies between experimental and computational data (e.g., pKa, dipole moments) be resolved?
Discrepancies often arise from solvent effects (implicit in computations vs. explicit in experiments) or approximations in charge distribution models. For example, dipole moments calculated using Kirkwood-Westheimer equations may diverge from experimental values due to neglect of solvation shells . Hybrid QM/MM simulations or explicit solvent models improve accuracy.
Q. What catalytic applications exist for derivatives of this compound?
Derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) act as organocatalysts in asymmetric aldol reactions, achieving >90% enantiomeric excess. The rigid scaffold orients substrates spatially, while the methoxy group modulates electron density at the active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
